(E)-4-(4-Bromophenyl)-3-methyl-4-oxo-2-butenoic Acid
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Overview
Description
(E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid: (MFCD30472160) is an organic compound with the molecular formula C11H9BrO3 and a molecular weight of 269.0914 g/mol . This compound is characterized by the presence of a bromophenyl group and a methyl group attached to a 4-oxobut-2-enoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and methyl acetoacetate.
Knoevenagel Condensation: The reaction between 4-bromobenzaldehyde and methyl acetoacetate in the presence of a base such as piperidine or pyridine results in the formation of (E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions with an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large-scale reactors to mix the starting materials and catalysts.
Continuous Stirring: Ensuring uniform mixing and reaction completion.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of (E)-4-(4-bromophenyl)-3-methyl-4-hydroxybut-2-enoic acid.
Oxidation: Formation of (E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid derivatives with additional carboxylic acid groups.
Scientific Research Applications
(E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(4-chlorophenyl)-3-methyl-4-oxobut-2-enoic acid: Similar structure with a chlorine atom instead of bromine.
(E)-4-(4-fluorophenyl)-3-methyl-4-oxobut-2-enoic acid: Similar structure with a fluorine atom instead of bromine.
(E)-4-(4-iodophenyl)-3-methyl-4-oxobut-2-enoic acid: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid lies in its specific bromine substitution, which can influence its reactivity and biological activity compared to its halogenated analogs.
Properties
IUPAC Name |
4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEKMZAYRBIICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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